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Compound Name: 1-bromo-1-nitrooctan-2-ol
CAS No.: 15509-51-0
Cat. No.: B092984
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Executive Summary

1-Bromo-1-nitrooctan-2-ol (C

H

BrNO

) is a vicinal halonitro alcohol used as an intermediate in the synthesis of

-amino acids, nitroalkenes, and heterocyclic scaffolds.[1][2] Its structure features two
contiguous chiral centers (C1 and C2), resulting in two diastereomeric pairs: anti (erythro) and
syn (threo).

Accurate characterization requires a multi-modal spectroscopic approach:

e 1H NMR: The primary tool for diastereomer differentiation via vicinal coupling constants (

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b092984#bc-rfq
https://www.benchchem.com/product/b092984/docs?utm_src=pdf-body#spectroscopic-characterization-of-1-bromo-1-nitrooctan-2-ol-a-technical-guide
https://ochem.weebly.com/uploads/1/0/5/0/10503018/stereotut_rs.pdf
https://www.cif.iastate.edu/nmr/nmr-tutorials/couplingconstants
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092984?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mass Spectrometry (MS): Confirmation of the bromination state via the characteristic 1:1
isotopic ratio (

Br/
Br).[3][4]

» IR Spectroscopy: Validation of the nitro and hydroxyl functional groups.

Synthesis & Stereochemical Context

The molecule is typically synthesized via the base-catalyzed Henry reaction between heptanal
and bromonitromethane. This reaction produces a mixture of diastereomers, the ratio of which
depends on the catalyst and solvent conditions.

Synthesis Workflow

The following diagram illustrates the reaction pathway and the resulting stereochemical
complexity.
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Figure 1: Synthesis pathway of 1-bromo-1-nitrooctan-2-ol showing the divergence into
diastereomers.

Spectroscopic Characterization
Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint” validation of the functional groups. The presence of the nitro
group is confirmed by two strong bands, while the C-Br stretch appears in the fingerprint
region.
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Wavenumber (cm

Functional Group Vibration Mode Intensity
)

O-H Stretching 3400 — 3550 Broad, Medium
C-H Stretching (Alkane) 2850 — 2960 Strong
NG Asymmetric Stretch 1550 — 1565 Strong
NO :

Symmetric Stretch 1360 — 1380 Strong
C-Br Stretching 550 — 650 Medium/Weak

Mass Spectrometry (MS)

The mass spectrum is definitive for confirming the presence of bromine. The molecular ion (M

) may be weak or absent due to the lability of the nitro group, but the isotopic pattern is
preserved in heavy fragments.

* |sotopic Signature: A 1:1 doublet for any fragment containing bromine (

Br and
Br).[3][4]
e Key Fragments:

o [M-NO

]

: Loss of the nitro group (common in aliphatic nitro compounds).

o [M-H

O]

: Dehydration product.
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o m/z 57/71: Alkyl chain fragments (butyl/pentyl).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for assigning relative stereochemistry. The vicinal coupling

constant (

) between the proton on C1 (H

)and C2 (H

) differs significantly between diastereomers due to the Karplus relationship and preferred

conformers (stabilized by intramolecular Hydrogen bonding).

1H NMR Data (400 MHz, CDCI

)

The chemical shifts below are based on high-field analysis of 1-bromo-1-nitroalkan-2-ols [1][2].

Chemical .
. Coupling (
Position Proton Shift ( Multiplicity Assignment
, Hz)
» Ppm)
Anti: ~9.0
C1 CH(BNO 5.95-6.05 Doublet (d) HzSyn: ~3.3 Diagnostic H
Hz
Cc2 CH(OH) 4.15-4.30 Multiplet (m) Chiral Center
CH -
C3 1.50-1.70 Multiplet _methylene
(CH
C4-C7 ) 1.25-1.40 Broad Singlet Alkyl Chain
CH ) Terminal
C8 0.88 Triplet (t) 7.0Hz
Methyl
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Stereochemical Logic:
» Anti-lIsomer: Displays a large coupling constant (

Hz) for the C1 proton. This corresponds to a dihedral angle of
between H1 and H2 in the preferred conformation.

e Syn-Isomer: Displays a small coupling constant (
Hz), corresponding to a gauche relationship (
).

13C NMR Data (100 MHz, CDCI

)
Chemical Shift (
Carbon Assignment
» Ppm)
CH(Br)NO
C1 85.0-87.0
(Deshielded)
c2 72.0-73.0 CH(OH)
Alkyl Chain (CH
C3-C7 22.0-32.0
)
C8 14.1 Terminal Methyl

Experimental Protocol: Characterization Workflow
Step 1: Sample Preparation[7]

« |solate the reaction product via flash column chromatography (Silica gel, Hexane:EtOAc
gradient).

e Anti/Syn Separation: If possible, separate diastereomers using a slow gradient (e.g., 95:5
Hexane:EtOAc). The anti isomer typically elutes differently than the syn isomer depending on
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the stationary phase interaction.

e Dissolve ~10 mg of the purified oil in 0.6 mL of CDCI

(Chloroform-d). Ensure the solvent is neutralized (free of HCI) to prevent elimination of the
nitro group.

Step 2: Acquisition Parameters

e Instrument: 400 MHz NMR (or higher).
e Temperature: 298 K.
e Pulse Sequence: Standard 1H zg30.

e Scans: 16 (1H), 256-512 (13C).

Step 3: Data Analysis Logic

Use the following logic flow to assign your specific isolate:
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Analyze 1H NMR Spectrum
(Focus on 5.9 - 6.1 ppm)

:

Identify Doublet at ~6.0 ppm
(H-C(Br)NO2)

:

Measure Coupling Constant (J)

/N

J=9.0 Hz J=3.3Hz
Assignment: Anti-lsomer Assignment: Syn-lsomer
(1S,2S) or (1R,2R) (1S,2R) or (1R,2S)
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Figure 2: Decision tree for stereochemical assignment based on NMR coupling constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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